Rpn11-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Novel potent and specific inhibitor of proteasome isopeptidase Rpn11
Capzimin is a novel potent and specific inhibitor of proteasome isopeptidase Rpn11.
Aplicaciones Científicas De Investigación
Tratamiento del mieloma múltiple
Capzimin: se ha identificado como un posible objetivo terapéutico en el tratamiento del mieloma múltiple (MM). Actúa como un inhibidor de la enzima desubiquitinante Rpn11, que está asociada con la partícula reguladora 19S del proteasoma. Esta inhibición conduce a una disminución de la viabilidad celular en las células MM, lo que sugiere una actividad anti-MM selectiva y un índice terapéutico favorable {svg_1} {svg_2}.
Inhibición de la proliferación de células cancerosas
La investigación indica que Capzimin puede bloquear la proliferación de células cancerosas, incluidas las resistentes al bortezomib, un inhibidor del proteasoma. Estabiliza los sustratos del proteasoma e induce una respuesta de proteína desplegada, la cual es crucial en el control del crecimiento de las células cancerosas {svg_3}.
Inducción de paraptosis en el cáncer de mama
Capzimin: ha demostrado desencadenar la paraptosis, un modo de muerte celular no apoptótica, en células de cáncer de mama. Esto se logra mediante la inducción de la inhibición del proteasoma y el desequilibrio de calcio, lo que proporciona una atractiva estrategia terapéutica contra las células cancerosas resistentes a los inhibidores del proteasoma o los fármacos proapoptóticos {svg_4}.
Modulación de la actividad del proteasoma
El compuesto modula la actividad del proteasoma inhibiendo PSMD14, una subunidad de las partículas reguladoras 19S del proteasoma 26S. Esta inhibición difiere de otros inhibidores del proteasoma ya que no induce la formación de agregosoma ni la regulación positiva de Nrf1, que son mecanismos de resistencia comunes en las células cancerosas {svg_5}.
Aplicaciones terapéuticas de la porción tiazol
La porción tiazol, presente en Capzimin, es una estructura independiente versátil que contribuye al desarrollo de varios fármacos y agentes biológicamente activos. Se ha utilizado en la síntesis de medicamentos anticancerígenos clínicamente relevantes, lo que demuestra su importancia en la química medicinal {svg_6}.
Investigación de inhibidores de moléculas pequeñas
Capzimin: sirve como un compuesto modelo en la investigación de inhibidores de moléculas pequeñas que se dirigen a las desubiquitinasas asociadas al proteasoma. Su mecanismo inhibitorio es reversible y no competitivo para RPN11, lo que proporciona información sobre el desarrollo de nuevos fármacos con propiedades de inhibición selectiva {svg_7}.
Mecanismo De Acción
Target of Action
Rpn11: Rpn11-IN-1, also known as Capzimin, primarily targets the protein . Rpn11 is a Zn^2±dependent metalloisopeptidase that is part of the 19S regulatory particle of the 26S proteasome . It plays a crucial role in maintaining protein homeostasis by removing ubiquitin chains from proteins that are targeted for degradation .
Mode of Action
Capzimin interacts with Rpn11 and inhibits its deubiquitinating activity . This inhibition prevents the removal of ubiquitin chains from proteins, thereby disrupting the normal function of the proteasome . Capzimin shows more than 5-fold selectivity for Rpn11 over related JAMM proteases .
Biochemical Pathways
The inhibition of Rpn11 by Capzimin affects the ubiquitin-proteasome system (UPS), a key pathway involved in protein degradation . The UPS is responsible for the degradation of most cytosolic and nuclear proteins, including those that are damaged or dysfunctional . By inhibiting Rpn11, Capzimin disrupts the UPS, leading to the accumulation of polyubiquitinated substrates .
Pharmacokinetics
It’s known that capzimin is a potent and specific inhibitor of rpn11, suggesting that it may have good bioavailability
Result of Action
Capzimin’s inhibition of Rpn11 leads to the stabilization of proteasome substrates and induces an unfolded protein response . This results in the blocking of cancer cell proliferation, including cells that are resistant to other proteasome inhibitors like bortezomib . Proteomic analysis has shown that Capzimin stabilizes a subset of polyubiquitinated substrates .
Análisis Bioquímico
Biochemical Properties
Rpn11-IN-1 interacts with the Rpn11 protein, a 19S-proteasome-associated deubiquitinase (DUB) enzyme . This enzyme facilitates protein degradation by the 20S proteasome core particle . The interaction between this compound and Rpn11 is essential for the functioning of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis in multiple myeloma cells and overcome resistance to proteasome inhibitor bortezomib . This suggests that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Rpn11 protein, which results in the inhibition of the deubiquitinase activity of Rpn11 . This inhibition blocks cellular proteasome function, leading to the induction of apoptosis in cells . The mechanism of action of this compound is thus closely tied to its interactions with biomolecules and its effects on enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, studies have shown that this compound can decrease cell viability over time
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway in cells . The UPS is responsible for the degradation of proteins, and this compound, by interacting with the Rpn11 protein, plays a crucial role in this process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be closely tied to its interactions with the Rpn11 protein and its role in the UPS
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the 26S proteasome, given its interaction with the Rpn11 protein, a component of this proteasome
Actividad Biológica
Capzimin, a derivative of 8-thioquinoline (8TQ), has emerged as a potent and selective inhibitor of the proteasome regulatory subunit Rpn11, showing significant promise in cancer therapy. This article delves into the biological activity of Capzimin, highlighting its mechanisms of action, selectivity, and potential therapeutic applications based on diverse research findings.
Capzimin functions primarily by inhibiting the deubiquitinylase activity of Rpn11, a crucial component of the 26S proteasome. By chelating the zinc ion at the active site of Rpn11, Capzimin disrupts the proteasomal degradation pathway, leading to an accumulation of polyubiquitinated proteins within cells. This accumulation triggers an unfolded protein response (UPR), ultimately resulting in apoptosis in cancer cells.
- Binding Mechanism : Capzimin binds to the active site of Rpn11 in a bidentate manner, interacting with critical residues that facilitate its inhibitory effects. This binding is characterized by:
In Vitro Studies
Capzimin has been extensively studied for its biological activity in various cancer cell lines. Key findings from these studies include:
- Cell Proliferation Inhibition : Inhibition of cell growth was observed with a GI50 value of approximately 2.0 μM in HCT116 cells, decreasing to 0.6 μM under low serum conditions .
- Accumulation of Ubiquitinated Proteins : Treatment with Capzimin resulted in significant stabilization of ubiquitinated substrates, as evidenced by assays using Ub G76V-GFP reporter systems .
Proteomic Analysis
Proteomic studies have shown that Capzimin stabilizes a subset of polyubiquitinated substrates. This stabilization correlates with its ability to induce apoptosis in cancer cells resistant to traditional proteasome inhibitors like bortezomib. Notably, Capzimin's action was associated with:
- Induction of UPR Markers : Increased levels of phosphorylated PERK and spliced XBP1s were observed following treatment, indicating a robust UPR response .
- Aggresome Formation : Cells treated with Capzimin displayed aggresome formation and accumulation of ubiquitinated proteins, similar to effects seen with other proteasome inhibitors .
Case Studies and Research Findings
Several studies have highlighted the potential clinical implications of Capzimin:
- Resistance Overcoming : Research indicates that Capzimin can overcome resistance mechanisms seen in multiple myeloma patients who do not respond to bortezomib. Its unique mechanism targeting Rpn11 provides an alternative pathway for therapeutic intervention .
- Broad-Spectrum Activity : Screening against the NCI panel of 60 cancer cell lines revealed that while Capzimin's effects correlated loosely with proteasome inhibition, it exhibited distinct patterns of activity across different cancer types .
- Development of PROTACs : Recent advancements have explored the use of Capzimin in proteolysis targeting chimeras (PROTACs), aiming to enhance its specificity and efficacy against cancer cells while minimizing effects on healthy tissues .
Data Summary
The following table summarizes key biological activities and selectivity profiles for Capzimin:
Activity | Value/Description |
---|---|
Selectivity for Rpn11 | >80-fold over CSN5 |
GI50 in HCT116 Cells | ~2.0 μM (0.6 μM in low serum) |
IC50 for Rpn11 | 0.34 μM |
Induction of UPR | Stronger than bortezomib but less than CB5083 |
Reversibility | Yes |
Propiedades
IUPAC Name |
8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGHZGMRXNEEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Capzimin and what are its downstream effects?
A1: Capzimin is a potent and specific inhibitor of the proteasome isopeptidase Rpn11 [, , ]. Rpn11 is a crucial component of the 19S regulatory particle of the 26S proteasome, responsible for removing ubiquitin chains from proteins targeted for degradation. By inhibiting Rpn11, Capzimin prevents the deubiquitination step, leading to the accumulation of polyubiquitinated proteins and subsequent proteasome inhibition [, , ]. This disruption of protein degradation has been shown to induce paraptosis, a non-apoptotic cell death pathway, in breast cancer cells []. Additionally, Capzimin has demonstrated anti-proliferative effects in various cancer cell lines [, ].
Q2: How does Capzimin's effect on the proteasome differ from that of Bortezomib, another proteasome inhibitor?
A2: While both Capzimin and Bortezomib ultimately inhibit proteasome activity, their mechanisms differ. Bortezomib targets the 20S core particle of the proteasome, directly blocking the proteolytic activity []. This leads to the accumulation of misfolded proteins and the formation of aggresomes, which can trigger the Nrf1 pathway, contributing to drug resistance. In contrast, Capzimin inhibits the 19S regulatory particle, specifically the Rpn11 subunit, thereby preventing the deubiquitination step essential for efficient protein degradation []. Notably, Capzimin does not induce aggresome formation or Nrf1 upregulation, potentially circumventing resistance mechanisms associated with Bortezomib [].
Q3: Has Capzimin shown any potential in preclinical models of cancer?
A3: Yes, Capzimin has demonstrated promising anti-cancer activity in preclinical studies. For instance, it significantly reduced the viability and clonogenic survival of two metastatic canine osteosarcoma cell lines []. Moreover, Capzimin treatment suppressed the growth of prostate cancer cell xenografts in vivo, highlighting its potential as a therapeutic agent for this malignancy [].
Q4: Are there any computational studies investigating the selectivity of Capzimin towards Rpn11?
A4: Yes, computational studies employing molecular dynamics (MD) simulations and binding energy analysis have shed light on Capzimin's selectivity for Rpn11 over other JAMM family deubiquitinases, such as CSN5 []. These studies suggest that Capzimin interacts with the active site Zn2+ ion of Rpn11 in a bidentate manner and forms additional interactions with residues in the distal ubiquitin-binding site []. The selectivity is attributed to the specific interactions within the Rpn8-Rpn11 heterodimeric complex, which differ from those observed in the CSN5-CSN6 complex, highlighting the importance of considering protein-protein interactions in inhibitor design [].
Q5: Are there any known biomarkers associated with Capzimin's efficacy?
A5: While specific biomarkers for Capzimin's efficacy are still under investigation, research has identified PSMD14, the human homolog of Rpn11, as a potential prognostic marker in various cancers, including osteosarcoma and prostate cancer [, ]. Elevated PSMD14 expression has been correlated with higher pathological grades in prostate cancer [], suggesting its potential as a biomarker for identifying patients who might benefit from Capzimin treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.